molecular formula C22H23N3O4 B2652173 N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 923083-95-8

N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2652173
CAS No.: 923083-95-8
M. Wt: 393.443
InChI Key: NCLUWZLGJPGHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a pyridazinone-acetamide hybrid compound characterized by a 1,6-dihydropyridazin-6-one core substituted with a 3,4-dimethylphenyl group at position 3 and an acetamide-linked 3,4-dimethoxyphenyl moiety. Pyridazinone derivatives are known for their bioactivity, including kinase inhibition and anti-inflammatory properties .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-5-6-16(11-15(14)2)18-8-10-22(27)25(24-18)13-21(26)23-17-7-9-19(28-3)20(12-17)29-4/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLUWZLGJPGHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: The compound’s potential pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight CAS/Identifier Key Features
Target Compound 1,6-dihydropyridazin-6-one - 3-(3,4-dimethylphenyl)
- Acetamide-linked 3,4-dimethoxyphenyl
C23H23N3O4* ~405.45* Not provided Dual aromatic substituents with methoxy and methyl groups; likely moderate polarity
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CS-0309467) Pyridine - Benzodioxin
- Dimethylaminomethylphenyl
C23H25N3O3 391.46 2306268-61-9 Higher nitrogen content; dimethylamino group enhances solubility
N-[4-(3-methyl-6-oxo-1,6-dihydropyridazin-4-yl)phenyl]acetamide (CAS 117903-09-0) 1,6-dihydropyridazin-6-one - 3-Methylpyridazinone
- Acetamide-linked phenyl
C13H13N3O2 255.26 117903-09-0 Simplified structure; lacks methoxy/methylphenyl groups; lower molecular weight
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (CAS 1219551-00-4) 1,6-dihydropyridazin-6-one - 4-Fluoro-2-methoxyphenyl
- Acetic acid
C13H11FN2O4 278.24 1219551-00-4 Fluorine substitution enhances electronegativity; carboxylic acid improves hydrophilicity

*Inferred based on structural analysis.

Functional and Pharmacological Insights

Substituent Effects on Bioactivity :

  • The 3,4-dimethoxyphenyl group in the target compound may enhance binding to aromatic interaction sites in biological targets, similar to the benzodioxin moiety in CS-0309467 .
  • The 3,4-dimethylphenyl substituent could confer metabolic stability compared to fluorine-containing analogues (e.g., CAS 1219551-00-4), which are more prone to oxidative degradation .

Solubility and Polarity :

  • The target compound’s methoxy groups likely increase polarity relative to N-[4-(3-methyl-6-oxo-1,6-dihydropyridazin-4-yl)phenyl]acetamide (CAS 117903-09-0), which lacks oxygen-rich substituents .
  • Compared to acetic acid derivatives (e.g., CAS 1219551-00-4), the acetamide linker in the target compound may reduce aqueous solubility but improve membrane permeability .

Synthetic Accessibility :

  • The dimethylphenyl and dimethoxyphenyl groups in the target compound require multi-step synthesis, contrasting with simpler analogues like CAS 117903-09-0, which can be synthesized in fewer steps .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its molecular characteristics, synthesis methods, and various biological activities supported by research findings.

Molecular Characteristics

  • Molecular Formula : C25H34N2O6
  • Molecular Weight : 458.5 g/mol
  • IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-[3-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetyl]acetamide
  • Structure : The compound features a complex structure with multiple aromatic rings and functional groups that may influence its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines. A common method includes refluxing 3,4-dimethoxyacetophenone with appropriate amines in an organic solvent such as dimethylformamide or xylene. The reaction conditions are optimized to maximize yield and purity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results showed that these compounds could inhibit cell proliferation significantly. The mechanism often involves the induction of apoptosis and cell cycle arrest.
CompoundCell LineIC50 (µM)
Compound AHT29 (Colon Cancer)12.5
Compound BMCF7 (Breast Cancer)10.0
N-(3,4-Dimethoxyphenyl)-2-[...]A549 (Lung Cancer)15.0

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound class. The structure–activity relationship (SAR) studies suggest that the presence of methoxy groups on phenyl rings enhances anticonvulsant effects.

Antibacterial Properties

Research has also explored the antibacterial potential of N-(3,4-dimethoxyphenyl)-2-[...] against various strains of bacteria:

  • Findings : In vitro studies demonstrated that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.